molecular formula C16H16N2O5S B5692716 methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate

methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No.: B5692716
M. Wt: 348.4 g/mol
InChI Key: QDFFXPSGOITANH-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate is a chemical compound with the molecular formula C16H15NO5S. It is a benzoate ester that contains a methylsulfonyl group and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate typically involves the reaction of 2-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified with methanol to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial sulfonamide formation
  • Solvent: Dichloromethane or another suitable organic solvent
  • Reaction time: 2-4 hours for sulfonamide formation, followed by esterification for 1-2 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized for scalability, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzoate esters

Scientific Research Applications

Methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(methylsulfonyl)amino]benzoate
  • Methyl 2-amino-5-(methylsulfonyl)benzoate
  • Methyl 2-(aminosulfonyl)benzoate

Uniqueness

Methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate is unique due to its specific structural features, such as the presence of both a methylsulfonyl group and a benzoate ester. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[[2-(methanesulfonamido)benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-23-16(20)12-8-4-5-9-13(12)17-15(19)11-7-3-6-10-14(11)18-24(2,21)22/h3-10,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFFXPSGOITANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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